molecular formula C5H5F3N2 B14131770 1H-Imidazole, 1-methyl-5-(trifluoromethyl)- CAS No. 81769-70-2

1H-Imidazole, 1-methyl-5-(trifluoromethyl)-

Cat. No.: B14131770
CAS No.: 81769-70-2
M. Wt: 150.10 g/mol
InChI Key: VIJYUPDQSPUVCH-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-methyl-5-(trifluoromethyl)- is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of a trifluoromethyl group enhances its reactivity and stability, making it a significant compound in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-methyl-5-(trifluoromethyl)- can be achieved through several methods. One common approach involves the reaction of N-(3-amino-5-(trifluoromethyl)phenyl)trifluoroacetamide with ammonium chloride in ethanol, followed by the addition of methylglyoxal and formaldehyde. The reaction mixture is stirred, heated, and then treated with sodium hydroxide to obtain the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and solvent extraction to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 1-methyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-methyl-5-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl group, with its strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a blue shift in photoluminescent emission, making it useful in optoelectronic applications .

Comparison with Similar Compounds

  • 2-Methyl-4-trifluoromethyl-1H-imidazole
  • 3-(5-Methyl-1H-tetrazol-1-yl)aniline
  • 4-(5-Methyl-1H-tetrazol-1-yl)aniline

Comparison: Compared to these similar compounds, 1H-Imidazole, 1-methyl-5-(trifluoromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group significantly enhances its reactivity and stability, making it more suitable for certain applications, such as in OLED technology and pharmaceutical synthesis .

Properties

CAS No.

81769-70-2

Molecular Formula

C5H5F3N2

Molecular Weight

150.10 g/mol

IUPAC Name

1-methyl-5-(trifluoromethyl)imidazole

InChI

InChI=1S/C5H5F3N2/c1-10-3-9-2-4(10)5(6,7)8/h2-3H,1H3

InChI Key

VIJYUPDQSPUVCH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(F)(F)F

Origin of Product

United States

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